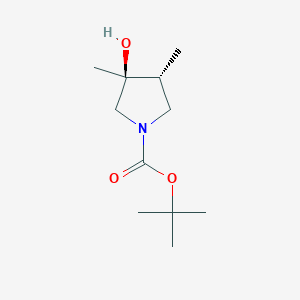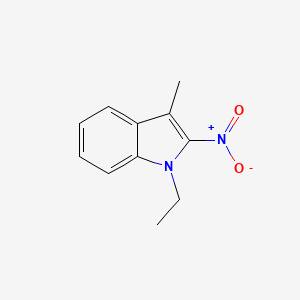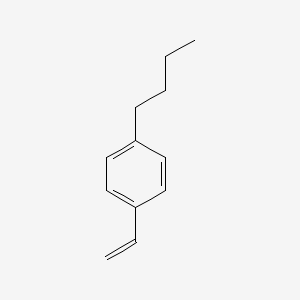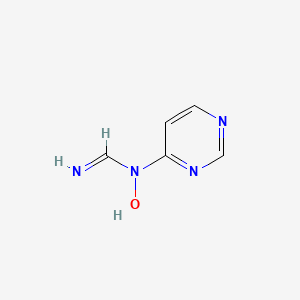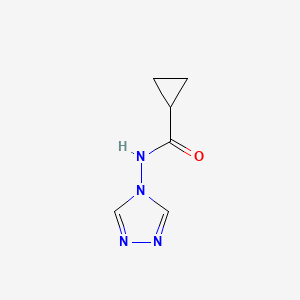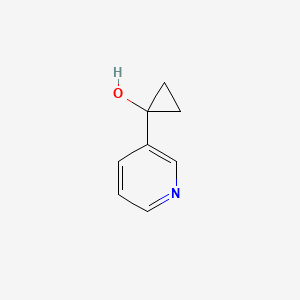
1-(Pyridin-3-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives using diazomethane in the presence of a palladium catalyst . This reaction typically requires mild conditions and yields the desired cyclopropane derivative with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound through bulk manufacturing and sourcing . The production process is optimized for high yield and purity, ensuring the compound meets research-grade standards.
化学反応の分析
Types of Reactions: 1-(Pyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(Pyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(Pyridin-3-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The cyclopropane ring’s strain energy and the pyridine ring’s aromaticity contribute to its reactivity and binding affinity .
類似化合物との比較
1-(Pyridin-4-yl)cyclopropan-1-ol: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-3-yl)cyclopropylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1-(Pyridin-3-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
1-pyridin-3-ylcyclopropan-1-ol |
InChI |
InChI=1S/C8H9NO/c10-8(3-4-8)7-2-1-5-9-6-7/h1-2,5-6,10H,3-4H2 |
InChIキー |
LIRJBYBLGJRTII-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


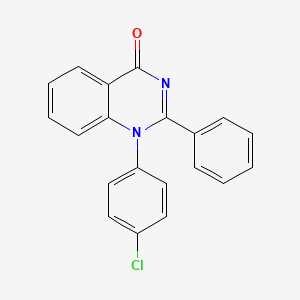
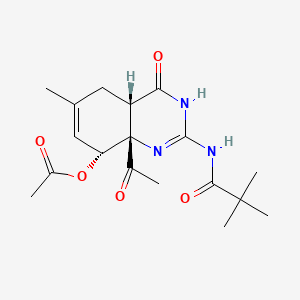
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
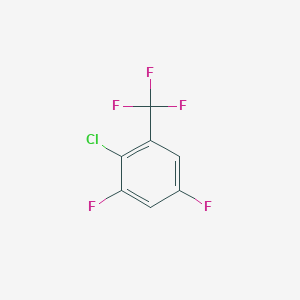
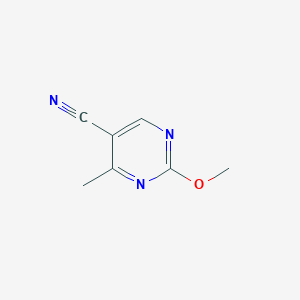
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
